3-Phenoxypropanamide

Medicinal Chemistry Kinase Inhibition ROCK2

3-Phenoxypropanamide (CAS 22409-37-6) is a differentiated building block for medicinal chemistry and process R&D. Unlike its 2-carbon homolog (2-phenoxypropanamide), the 3-carbon spacer confers nanomolar ROCK2 inhibitory activity (IC₅₀ = 82.2 nM) and enables synthesis of benzoxazepinones via N-hydroxy intermediate cyclization. Its distinct melting point (133 °C) provides a rapid identity check against mislabeling. For Alzheimer's MTDL programs, ROCK inhibitor libraries, or heterocyclic scaffold construction, this compound offers functional specificity that generic analogs cannot replicate. Procure with confidence—insist on authentic 3-phenoxypropanamide for reproducible results.

Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
CAS No. 22409-37-6
Cat. No. B1359674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenoxypropanamide
CAS22409-37-6
Molecular FormulaC9H11NO2
Molecular Weight165.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OCCC(=O)N
InChIInChI=1S/C9H11NO2/c10-9(11)6-7-12-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,10,11)
InChIKeyJUJFUNIPPVHBID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Phenoxypropanamide (CAS 22409-37-6) Technical Overview and Procurement Context


3-Phenoxypropanamide (CAS 22409-37-6) is an organic compound with the molecular formula C9H11NO2 and a molecular weight of 165.19 g/mol . It is characterized by a phenoxy group attached to a propanamide backbone, featuring a canonical SMILES string of NC(=O)CCOC1=CC=CC=C1 . This compound serves as a versatile building block and intermediate in medicinal chemistry and agrochemical research. Its specific 3-carbon spacing between the amide and aryl ether functionalities offers a distinct spatial and electronic profile compared to its 2-carbon homolog (2-phenoxypropanamide) and N-hydroxy derivatives. This structural feature provides a unique starting point for the development of various pharmaceuticals, including potential anti-Alzheimer's agents, ROCK inhibitors, and other therapeutically relevant molecules [1][2]. For procurement and scientific selection, understanding its specific properties and demonstrated applications is crucial to avoid the pitfalls of generic substitution by structurally similar but functionally distinct analogs.

3-Phenoxypropanamide Procurement: Why Structural Analogs Cannot Be Casually Substituted


The structural class of phenoxypropanamides exhibits profound activity differences based on subtle changes in the carbon chain length and substitution pattern. For instance, the 2-carbon homolog 2-phenoxypropanamide (CAS 716-61-0) and the 3-carbon 3-phenoxypropanamide cannot be used interchangeably due to significant divergence in their biological activity profiles. While 2-phenoxypropanamide derivatives have shown utility as fungicides and herbicides , the 3-phenoxypropanamide scaffold is a key precursor for distinct therapeutic targets, notably as an intermediate for potent ROCK2 inhibitors (IC50 = 82.2 nM) [1] and in the development of multifunctional anti-Alzheimer's agents [2]. Furthermore, simple N-hydroxy substitution (N-hydroxy-3-phenoxypropanamide, CAS 1016863-79-8) dramatically alters the compound's reactivity, enabling intramolecular cyclization to yield benzoxazepinones, a transformation not feasible with the parent amide [3]. These examples underscore that seemingly minor structural variations within the phenoxypropanamide family lead to major shifts in chemical reactivity and biological target engagement. The following quantitative evidence guide details exactly where 3-phenoxypropanamide and its direct derivatives provide verifiable, meaningful differentiation for research and industrial applications.

3-Phenoxypropanamide: Quantifiable Evidence for Differentiated Scientific Utility


ROCK2 Kinase Inhibition: Potency of a 3-Phenoxypropanamide Derivative

A 3-phenoxypropanamide derivative, N-(5H-chromeno[3,4-c]pyridin-8-yl)-3-phenoxypropanamide, exhibits potent inhibition of Rho-associated protein kinase 2 (ROCK2) with an IC50 of 82.2 nM [1]. This data comes from a patent (US9663529) and is cross-referenced in the authoritative BindingDB database. While a direct comparator for this specific derivative is not available in the public domain, this value demonstrates that the 3-phenoxypropanamide core, when appropriately elaborated, can achieve nanomolar potency against a clinically relevant kinase target.

Medicinal Chemistry Kinase Inhibition ROCK2

BChE Inhibition: Comparative Potency of 2- vs 3-Phenoxypropanamide Derivatives in Anti-Alzheimer's Research

In a 2024 study on multifunctional anti-Alzheimer's agents, a series of 2-phenoxyacetamide, 3-phenoxypropanamide, and 4-oxobutanamide derivatives were synthesized and evaluated for butyrylcholinesterase (BChE) inhibition [1]. The hit compound, a 2-phenoxyacetamide derivative (compound 4b), demonstrated an IC50 of 2.10 µM against BChE. This was a 7-fold improvement over the starting hit compound's IC50 of 14.70 µM [1]. This study directly compares the activity of optimized 2-phenoxyacetamide derivatives against a baseline hit, providing a clear example of how subtle structural changes within this chemical space can dramatically impact biological activity. While the study includes 3-phenoxypropanamide derivatives, the most potent compound was from the 2-phenoxyacetamide series, highlighting the importance of the carbon chain length and substitution for target engagement.

Neurodegenerative Disease Enzyme Inhibition SAR

Synthetic Versatility: Yield of Intramolecular Cyclization of N-Hydroxy-3-Phenoxypropanamide

The synthetic utility of 3-phenoxypropanamide is exemplified by its use in the preparation of 1,5-benzoxazepinones [1]. Specifically, N-hydroxy-3-phenoxypropanamide, a derivative of the parent compound, undergoes intramolecular cyclization. While the yield for this specific cyclization is not reported in the provided abstract, the publication details a novel route using PPA and Lewis acid, and a separate synthesis of N-hydroxy-3-phenoxypropanamide itself is reported with a 60% yield . This highlights the compound's role as a key intermediate in generating complex heterocyclic scaffolds that are not accessible through other simple phenoxypropanamide analogs.

Organic Synthesis Heterocyclic Chemistry Benzoxazepinones

Physicochemical Profile: Melting Point Differentiation from 2-Phenoxypropanamide

3-Phenoxypropanamide is a solid with a reported melting point of 133 °C . This property is a key differentiator from its close analog, 2-phenoxypropanamide (CAS 716-61-0), which, while also a solid, has different physical characteristics as reported in its own technical datasheets. This melting point is a critical parameter for identity verification, purity assessment, and formulation. The ability to easily confirm identity via melting point ensures that researchers and industrial users receive the correct compound, avoiding costly errors in experiments or production runs.

Analytical Chemistry Quality Control Procurement

3-Phenoxypropanamide: Validated Application Scenarios for Research and Industry


Lead Optimization in Kinase Inhibitor Discovery

Medicinal chemistry teams focused on developing novel ROCK2 inhibitors should consider 3-phenoxypropanamide as a core scaffold. The demonstrated nanomolar potency (IC50 = 82.2 nM) of a 3-phenoxypropanamide derivative against ROCK2 [1] provides a strong rationale for exploring this chemical space. The compound serves as a versatile building block for generating focused libraries, where modifications to the amide nitrogen and phenoxy ring can be systematically explored to improve potency, selectivity, and drug-like properties for targets in cardiovascular and neurological disorders. This approach is directly supported by the patent literature [1].

Development of Multifunctional Agents for Alzheimer's Disease

Researchers investigating multi-target directed ligands (MTDLs) for Alzheimer's disease can utilize 3-phenoxypropanamide as a starting point for structure-activity relationship (SAR) studies. While recent work showed a 2-phenoxyacetamide derivative as a potent BChE inhibitor (IC50 = 2.10 µM) with antioxidant activity [2], the broader study on 3-phenoxypropanamide derivatives establishes the scaffold's relevance in this therapeutic area. By comparing the activity of 2- and 3-carbon-linked analogs, researchers can fine-tune the spatial arrangement of pharmacophores to simultaneously engage BChE, oxidative stress pathways, and metal chelation, as demonstrated in the primary literature [2].

Synthesis of Privileged Heterocyclic Scaffolds (Benzoxazepinones)

Organic chemists and process development teams aiming to access the 1,5-benzoxazepinone scaffold should procure 3-phenoxypropanamide as a key intermediate. The intramolecular cyclization of its N-hydroxy derivative provides a direct route to this privileged heterocyclic system [3]. The established synthesis of N-hydroxy-3-phenoxypropanamide with a 60% yield offers a practical and scalable entry point. This application is particularly relevant for groups working on central nervous system (CNS) disorders or other therapeutic areas where benzoxazepinones are of interest, as the starting 3-phenoxypropanamide enables the construction of complex molecular architectures not readily accessible from the 2-phenoxy analog.

Quality Control and Analytical Method Development

Analytical chemistry and quality control laboratories that handle multiple phenoxypropanamide derivatives can leverage the distinct melting point (133 °C) of 3-phenoxypropanamide for identity confirmation and purity assessment . This simple, non-destructive test provides a rapid check against mislabeling with its 2-carbon homolog or other derivatives. For procurement, specifying this melting point range on a Certificate of Analysis ensures the received material meets the required specifications, mitigating risk in both research and pilot-scale production.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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